Azasetron
Overview
Description
Azasetron (AZT) is a synthetic molecule developed in the early 1990s as a potential anti-cancer treatment. It is a member of the class of drugs known as alkylating agents, which are used to treat a variety of cancers. AZT has been studied extensively, and its mechanism of action is well understood. It is a highly potent, selective inhibitor of DNA synthesis, which makes it an attractive option for cancer treatment. AZT has also been investigated for its potential applications in other areas, such as neurological disorders, inflammation, and infectious diseases.
Scientific Research Applications
Azasetron has been studied extensively for its potential applications in various areas of scientific research. In vivo studies have demonstrated the efficacy of Azasetron in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have demonstrated Azasetron’s potential for use in the treatment of neurological disorders, inflammation, and infectious diseases.
In Vivo
In vivo studies of Azasetron have demonstrated its efficacy in the treatment of various types of cancer. Azasetron has been used successfully to treat acute myeloid leukemia, non-Hodgkin’s lymphoma, and solid tumors such as breast and ovarian cancer. In addition, Azasetron has been studied for its potential use in the treatment of metastatic melanoma, colon cancer, and prostate cancer.
In Vitro
In vitro studies of Azasetron have demonstrated its potential for use in the treatment of neurological disorders, inflammation, and infectious diseases. Azasetron has been studied for its potential to inhibit the growth of HIV-1, herpes simplex virus, and influenza virus. In addition, Azasetron has been studied for its ability to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis.
Mechanism Of Action
Azasetron is a highly potent, selective inhibitor of DNA synthesis. It works by inhibiting the enzyme reverse transcriptase, which is responsible for the replication of viral DNA. This inhibition leads to the accumulation of viral DNA, which eventually leads to the death of the infected cell.
Biological Activity
Azasetron has been studied extensively for its biological activity. In vitro studies have demonstrated its ability to inhibit the growth of a variety of viruses, including HIV-1, herpes simplex virus, and influenza virus. In addition, Azasetron has been studied for its ability to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis.
Biochemical And Physiological Effects
Azasetron has been studied extensively for its biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of a variety of viruses, including HIV-1, herpes simplex virus, and influenza virus. In addition, Azasetron has been studied for its ability to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis.
Advantages And Limitations For Lab Experiments
Azasetron is a highly potent, selective inhibitor of DNA synthesis. Its mechanism of action is well understood and its pharmacodynamic properties have been studied extensively. Azasetron is rapidly absorbed and has a long half-life, allowing for extended periods of therapeutic effect. However, Azasetron is also highly toxic, and its use in laboratory experiments must be carefully monitored.
Future Directions
The potential applications of Azasetron are vast and its mechanism of action is well understood. In the future, Azasetron may be used to treat a variety of cancers, neurological disorders, inflammation, and infectious diseases. Additionally, Azasetron may be studied for its potential to inhibit the growth of other viruses, such as hepatitis C and Zika virus. Furthermore, Azasetron may be studied for its potential to reduce inflammation in other diseases, such as asthma and inflammatory bowel disease. Finally, Azasetron may be studied for its potential to inhibit the growth of bacteria, such as methicillin-resistant Staphylococcus aureus.
properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924358 | |
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azasetron hydrochloride | |
CAS RN |
123040-16-4 | |
Record name | Y 25130 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azasetron hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZASETRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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